molecular formula C17H15FN2O3S B2926158 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 441291-27-6

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2926158
M. Wt: 346.38
InChI Key: OEBZXAGVYIOXIL-HTXNQAPBSA-N
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Description

The compound “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide” is a benzothiazole derivative. Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has a fluoro and a methyl substituent on the benzothiazole ring, and a dimethoxybenzamide group attached via a double bond .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the fluoro substituent could affect the compound’s reactivity and the dimethoxybenzamide group could influence its solubility .

Scientific Research Applications

Antimicrobial Applications

Compounds with structures similar to "(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide" have been synthesized and evaluated for their antimicrobial properties. Research by Desai, Rajpara, and Joshi (2013) demonstrated that 5-arylidene derivatives, which include fluorine atoms in the benzoyl group and are synthesized through Knoevenagel condensation, exhibit significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was found to be essential for enhancing antimicrobial activity (N. Desai, K. M. Rajpara, V. V. Joshi, 2013; N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Antiproliferative Applications

Thiazolide and its derivatives, including those similar to the chemical , have shown potential in antiproliferative applications, particularly against cancer cells. A study on the novel class of anti-infectious agents, thiazolides, highlighted their ability to induce cell death in colon carcinoma cell lines, suggesting a different molecular target in cancer cells compared to intestinal pathogens (A. Brockmann, T. Strittmatter, S. May, K. Stemmer, A. Marx, T. Brunner, 2014).

Imaging Applications

Research into novel radioligands for positron emission tomography (PET) imaging has identified compounds with thiazol-2-yl and fluorobenzamide components as promising candidates. These compounds, designed for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, exhibit high binding affinity and specific distribution patterns, underscoring their potential for studying neurological disorders and brain functions (Masayuki Fujinaga, Tomoteru Yamasaki, Joji Yui, et al., 2012; A. Satoh, Yasushi Nagatomi, Y. Hirata, et al., 2009).

Future Directions

Benzothiazole derivatives are an active area of research due to their potential biological activities. Future research could involve synthesizing and testing more derivatives, including “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide”, for various biological activities .

properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBZXAGVYIOXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

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